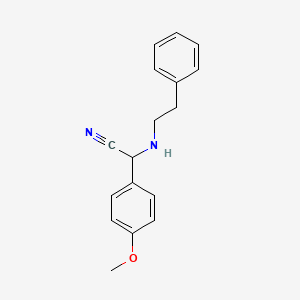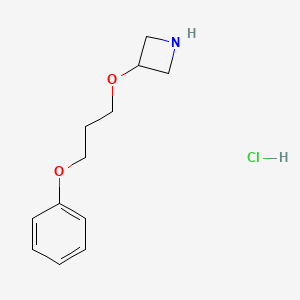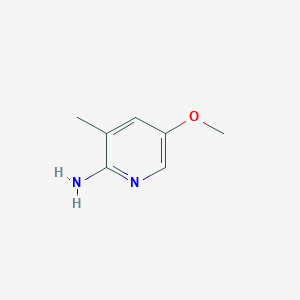
2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of compounds known as alpha-2 adrenergic agonists, which are known to have a wide range of effects on the nervous system.
Aplicaciones Científicas De Investigación
Neuroprotection and Cerebral Ischemic Injury
- Salidroside analogs, such as 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, have shown potential in neuroprotection against cerebral ischemic injury. These compounds have been evaluated for their ability to improve neurological outcomes, reduce neuronal cell death, and regulate local glucose metabolism in both in vitro and in vivo models, indicating their potential therapeutic applications for treating cerebral ischemic injuries (Yu et al., 2018).
Pharmacokinetics and Drug Delivery
- Research on the pharmacokinetics and brain distribution of similar compounds has been conducted to understand their ability to cross the blood-brain barrier and their elimination rates. This is crucial for the development of neuroprotective drugs and for optimizing their delivery to the brain, as demonstrated in studies on salidroside analogs (Yu et al., 2018).
Antioxidant Properties and Free Radical Scavenging
- Compounds like 2-t-butyl-4-methoxyphenol (BHA) and related phenol compounds have been studied for their antioxidant properties and their ability to scavenge free radicals. This research is important for understanding the potential health benefits of antioxidants and their mechanisms of action in preventing oxidative stress-related damage (Valoti et al., 1989).
Enzymatic Metabolism and Toxicity Studies
- The metabolism and potential toxicity of related compounds, such as nitriles and phenethylamines, have been investigated to understand their metabolic pathways, including alpha-hydroxylation, and the role of enzymes such as cytochrome P450 in their bioactivation. These studies are crucial for assessing the safety and therapeutic potential of new chemical entities (Chung et al., 1984).
Anti-Inflammatory and Analgesic Applications
- Certain mesoionic sydnonyl styrylketones, with structural features similar to 2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile, have been designed and synthesized for their potential anti-inflammatory and analgesic effects. These compounds are explored for their effectiveness and safety as analgesic anti-inflammatory agents, providing insights into the development of new therapeutic options (Deshpande et al., 2011).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-2-(2-phenylethylamino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-20-16-9-7-15(8-10-16)17(13-18)19-12-11-14-5-3-2-4-6-14/h2-10,17,19H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZHAPUPTPALFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B1457439.png)
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate](/img/structure/B1457440.png)







![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3H-imidazo[4,5-B]pyridine](/img/structure/B1457455.png)


![6-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1457460.png)
